2-(4-(4-Fluorobenzoyl)piperidin-1-yl)-2'-acetonaphthone
Overview
Description
Fura-2 Acetoxymethyl Ester is a widely used fluorescent dye in cell biology for measuring intracellular calcium concentrations. It is a membrane-permeable derivative of the ratiometric calcium indicator Fura-2. Upon entering the cell, it is hydrolyzed by cellular esterases to release Fura-2, which binds to calcium ions and emits fluorescence. This property makes it an essential tool for studying calcium signaling in various biological processes .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Fura-2 Acetoxymethyl Ester involves several steps, starting from the parent compound Fura-2. The key step is the esterification of Fura-2 with acetoxymethyl groups to enhance its cell permeability. This is typically achieved by reacting Fura-2 with acetoxymethyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester groups .
Industrial Production Methods: In an industrial setting, the production of Fura-2 Acetoxymethyl Ester follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and stringent quality control measures to ensure the consistency and purity of the final product. The compound is typically purified by column chromatography and characterized by techniques such as nuclear magnetic resonance spectroscopy and high-performance liquid chromatography .
Chemical Reactions Analysis
Types of Reactions: Fura-2 Acetoxymethyl Ester primarily undergoes hydrolysis reactions once inside the cell. The acetoxymethyl groups are cleaved by cellular esterases, converting it into the active form, Fura-2. This hydrolysis is crucial for the compound’s function as a calcium indicator .
Common Reagents and Conditions:
Hydrolysis: Catalyzed by cellular esterases.
Esterification: Acetoxymethyl chloride and triethylamine under anhydrous conditions.
Major Products:
Scientific Research Applications
Fura-2 Acetoxymethyl Ester is extensively used in scientific research due to its ability to measure intracellular calcium levels accurately. Its applications include:
Chemistry: Used in studies involving calcium ion interactions and signaling pathways.
Biology: Essential for investigating calcium dynamics in various cell types, including neurons, muscle cells, and immune cells.
Medicine: Utilized in research on diseases related to calcium dysregulation, such as cardiac disorders and neurodegenerative diseases.
Industry: Applied in the development of calcium-sensitive assays and diagnostic tools
Mechanism of Action
The mechanism of action of Fura-2 Acetoxymethyl Ester involves its entry into the cell, where it is hydrolyzed by esterases to release Fura-2. Fura-2 binds to calcium ions, causing a shift in its fluorescence excitation spectrum. This shift allows for ratiometric measurements of calcium concentrations, providing accurate and reliable data on intracellular calcium levels .
Comparison with Similar Compounds
Fura-2 Acetoxymethyl Ester is unique among calcium indicators due to its ratiometric properties, which reduce artifacts and increase measurement accuracy. Similar compounds include:
Indo-1: Another ratiometric calcium indicator with different spectral properties.
Fluo-3: A single-wavelength calcium indicator with high sensitivity but lacking ratiometric capabilities.
Calcein: A non-ratiometric calcium indicator used for different applications
Fura-2 Acetoxymethyl Ester stands out for its ability to provide precise measurements of calcium dynamics, making it a preferred choice for many researchers.
Properties
CAS No. |
107025-80-9 |
---|---|
Molecular Formula |
C24H23ClFNO2 |
Molecular Weight |
411.9 g/mol |
IUPAC Name |
2-[4-(4-fluorobenzoyl)piperidin-1-yl]-1-naphthalen-2-ylethanone;hydrochloride |
InChI |
InChI=1S/C24H22FNO2.ClH/c25-22-9-7-18(8-10-22)24(28)19-11-13-26(14-12-19)16-23(27)21-6-5-17-3-1-2-4-20(17)15-21;/h1-10,15,19H,11-14,16H2;1H |
InChI Key |
WCHMXQYBLWIZCL-UHFFFAOYSA-N |
SMILES |
C1CN(CCC1C(=O)C2=CC=C(C=C2)F)CC(=O)C3=CC4=CC=CC=C4C=C3 |
Canonical SMILES |
C1CN(CCC1C(=O)C2=CC=C(C=C2)F)CC(=O)C3=CC4=CC=CC=C4C=C3.Cl |
Synonyms |
2-(4-(4-fluorobenzoyl)piperidin-1-yl)-2'-acetonaphthone E 2001 E-2001 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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